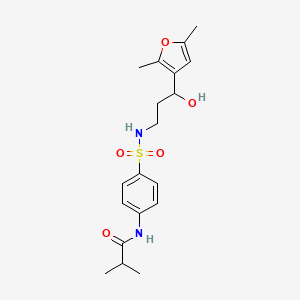

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S/c1-12(2)19(23)21-15-5-7-16(8-6-15)27(24,25)20-10-9-18(22)17-11-13(3)26-14(17)4/h5-8,11-12,18,20,22H,9-10H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGHCYSPXIRWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" typically involves multi-step organic synthesis. One common route includes:

Formation of 2,5-Dimethylfuran-3-yl intermediate: : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic or nucleophilic substitution reactions.

Addition of Hydroxypropyl Group: : This can be achieved through the reaction of the intermediate with an appropriate epoxide under acidic or basic conditions.

Sulfamoylation: : The intermediate is reacted with sulfonamide reagents to introduce the sulfamoyl group.

Coupling with Phenyl Isobutyramide: : The final step involves the coupling of the functionalized intermediate with phenyl isobutyramide under amide bond-forming conditions, often using coupling reagents such as EDCI or HATU.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yields and purity. This often involves continuous flow reactions, advanced catalysis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidative transformations, particularly at the furan ring.

Reduction: : Reduction reactions can alter the functional groups, particularly the nitro and sulfonyl groups.

Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic ring and functional groups.

Common Reagents and Conditions

Oxidation Reagents: : KMnO₄, H₂O₂, or other peroxides.

Reduction Reagents: : LiAlH₄, NaBH₄.

Substitution Reagents: : Halogenating agents (Cl₂, Br₂), nucleophiles (amines, alcohols).

Major Products

The major products depend on the nature of the chemical reaction. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.

Biology

It may play a role in designing biologically active molecules, including enzyme inhibitors or receptor ligands, given its structural components which mimic certain biomolecular motifs.

Medicine

Industry

Industrial applications could range from the production of high-value chemicals to materials science, where its unique properties are leveraged in the creation of advanced materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. For instance, the sulfamoyl group may interact with enzymes or proteins through hydrogen bonding and electrostatic interactions, influencing their activity. The furan ring can engage in π-π stacking with aromatic residues in protein active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfamoyl Phenyl Derivatives

Compounds 5a–5d (from Molecules, 2013) share a core structure of a sulfamoyl-substituted phenyl ring linked to a cyclic ether (2-oxotetrahydrofuran-3-yl) and variable straight-chain acyl groups (butyramide to heptanamide) . These differ from the target compound in three key aspects: 1. Sulfamoyl Substituent: - Target Compound: 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl group. - The hydroxypropyl chain may enhance hydrophilicity or hydrogen-bonding capacity. - Compounds 5a–5d: 2-Oxotetrahydrofuran-3-yl group. - A cyclic ester with a ketone, offering conformational flexibility and polar interactions.

Acyl Group :

- Target Compound : Isobutyramide (branched C₃ chain).

- Branching may reduce steric hindrance compared to linear chains and alter lipophilicity (logP).

- Compounds 5a–5d : Linear acyl chains (C₄–C₇).

- Increasing chain length correlates with higher lipophilicity and lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C) .

Stereochemistry: Compounds 5a–5d are synthesized in the (S)-configuration, which may influence chiral recognition in biological systems. No stereochemical data is available for the target compound.

Physicochemical and Spectroscopic Properties

The following table summarizes available data for compounds 5a–5d and inferred properties for the target compound:

Key Observations:

- Thermal Stability : The dimethylfuran group in the target compound could increase melting points relative to 5a–5d, though experimental confirmation is needed.

- Synthetic Complexity : The hydroxypropyl-dimethylfuran substituent in the target compound may require multi-step synthesis compared to the simpler oxotetrahydrofuran group in 5a–5d.

Biological Activity

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that incorporates a sulfonamide moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 368.46 g/mol. Its structure features a sulfonamide group, which is often associated with antibacterial properties, alongside a furan derivative that may contribute to its unique biological profile.

- Antibacterial Activity : Sulfonamides are typically known for their ability to inhibit bacterial folate synthesis. The presence of the sulfonamide group in this compound suggests potential antibacterial effects against various pathogens.

- Anti-inflammatory Effects : Compounds containing furan rings have been investigated for anti-inflammatory properties. The 2,5-dimethylfuran moiety may enhance these effects through modulation of inflammatory pathways.

- Anticancer Potential : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspases. The unique structural features of this compound may enhance its efficacy in targeting cancer cells.

In Vitro Studies

- Antibacterial Efficacy : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against resistant strains of bacteria, particularly those producing New Delhi Metallo-beta-lactamase (NDM-1). The minimum inhibitory concentration (MIC) was found to be as low as 0.39 μg/mL.

- Cytotoxicity Against Cancer Cells : Studies showed that the compound has potent cytotoxic effects on various cancer cell lines. For instance, it exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong antiproliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| Acute Lymphoblastic Leukemia | 0.3 |

| Neuroblastoma | 0.5 - 1.2 |

| Other Cancer Types | Variable |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of the compound on colony formation in neuroblastoma cell lines. Results indicated a significant reduction in both colony number and size in treated cells compared to controls.

- Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains, revealing that the compound effectively inhibited bacterial growth and could serve as a viable candidate for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic pathways for preparing N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfanilamide derivatives and functionalized furan intermediates. Key steps include:

- Sulfonylation : Reacting sulfanilamide with a furan-containing propyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Acylation : Introducing the isobutyramide group via reaction with isobutyryl chloride at 0°C to room temperature .

- Purification : Column chromatography (e.g., MeOH/DCM gradients) or recrystallization to achieve >95% purity .

- Optimization : Adjusting solvent polarity, temperature, and stoichiometry (e.g., 1.2 equivalents of acyl chloride) improves yields. For example, yields increased from 45% to 73% by optimizing reaction times and solvent systems .

Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 7.7–7.9 ppm (aromatic protons), δ 2.3–2.4 ppm (isobutyramide CH3), and δ 1.3–1.5 ppm (dimethylfuran CH3) .

- ¹³C-NMR : Signals at ~174 ppm (carbonyl groups) and 118–142 ppm (aromatic carbons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 355.1328) .

- FTIR : Bands at ~3416 cm⁻¹ (N-H stretch) and ~1622 cm⁻¹ (C=O) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the dimethylfuran and sulfamoyl groups?

- Methodological Answer :

- Analog Synthesis : Replace dimethylfuran with other heterocycles (e.g., thiophene, pyridine) and modify sulfamoyl substituents .

- Biological Profiling : Compare analogs in enzyme inhibition assays (e.g., COX-2 inhibition) and molecular docking (AutoDock Vina) to map binding interactions .

- Key Metrics : Correlate logP values (calculated via ChemDraw) with membrane permeability and activity .

Q. What strategies resolve contradictions in binding affinity data between computational predictions and experimental results?

- Methodological Answer :

- Docking Refinement : Use AutoDock Vina with flexible side-chain sampling and explicit water molecules to improve pose prediction accuracy .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

- Example : A docking score of −9.2 kcal/mol may not align with SPR-derived KD = 1.5 µM due to unaccounted solvation effects .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .

- Metabolic Stability : Liver microsome assays (e.g., human CYP3A4) to measure half-life (t1/2) .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar sulfonamide derivatives in terms of pharmacokinetic properties?

- Methodological Answer :

- ADME Profiling : Use Caco-2 cell monolayers for permeability (Papp) and plasma protein binding assays .

- Comparative Data :

| Compound | logP | Solubility (µg/mL) | Papp (×10⁻⁶ cm/s) |

|---|---|---|---|

| Target | 2.8 | 12.5 | 8.3 |

| Analog A | 3.1 | 9.8 | 5.6 |

Q. What mechanistic insights can be gained from studying hydrolysis pathways of the sulfamoyl linkage?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) via LC-MS .

- Product Identification : Isolate and characterize hydrolyzed products (e.g., free sulfonamide) using NMR and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.